Phenyl-d5-acetaldehyde

LC-MS Isotope Dilution Quantitative Analysis

Phenyl-d5-acetaldehyde (CAS 879549-73-2) is a deuterated stable isotope-labeled analog of phenylacetaldehyde, a naturally occurring aromatic aldehyde. Its molecular formula is C8H3D5O, with a molecular weight of 125.18 g/mol, representing a +5.03 Da mass shift from the unlabeled parent (C8H8O, 120.15 g/mol) due to the replacement of all five phenyl ring hydrogens with deuterium.

Molecular Formula C8H3D5O
Molecular Weight 125.18
CAS No. 879549-73-2
Cat. No. B1147747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-d5-acetaldehyde
CAS879549-73-2
SynonymsPhenyl-d5-acetaldehyde
Molecular FormulaC8H3D5O
Molecular Weight125.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-d5-acetaldehyde (CAS 879549-73-2): A Deuterium-Labeled Internal Standard for LC-MS Quantification


Phenyl-d5-acetaldehyde (CAS 879549-73-2) is a deuterated stable isotope-labeled analog of phenylacetaldehyde, a naturally occurring aromatic aldehyde . Its molecular formula is C8H3D5O, with a molecular weight of 125.18 g/mol, representing a +5.03 Da mass shift from the unlabeled parent (C8H8O, 120.15 g/mol) due to the replacement of all five phenyl ring hydrogens with deuterium [1]. This compound is commercially available with a typical purity of ≥95% (often 98 atom % D) and is supplied primarily as an analytical reference standard for use in mass spectrometry-based assays . Its defined isotopic enrichment and structural identity to the endogenous analyte make it a critical tool for quantitative bioanalysis, particularly in isotope dilution mass spectrometry (IDMS) workflows [2].

Why Phenyl-d5-acetaldehyde Cannot Be Interchanged with Unlabeled or Carbon-13 Labeled Analogs


Substituting Phenyl-d5-acetaldehyde with unlabeled phenylacetaldehyde or even a 13C-labeled analog can compromise quantitative accuracy due to fundamental differences in their behavior as internal standards. Unlabeled phenylacetaldehyde (CAS 122-78-1) is unsuitable because it cannot be distinguished from the endogenous analyte by mass, leading to signal convolution and inaccurate quantification [1]. While a 13C2-labeled variant (CAS 1083053-39-7) provides a mass shift, its isotopic label is located on the acetaldehyde moiety rather than the aromatic ring . This positional difference matters: in MS/MS workflows where fragmentation occurs between the ring and side chain, the 13C label may be lost, whereas the ring-deuterated D5 label is retained, ensuring the internal standard tracks the analyte through the entire analytical process . Furthermore, deuterium-labeled standards are generally more cost-effective and more readily available than their 13C or 15N counterparts, making Phenyl-d5-acetaldehyde a pragmatic choice for routine quantitative assays [2].

Phenyl-d5-acetaldehyde: Quantifiable Differentiation from Alternatives Based on Isotopic Labeling and Mass Spectrometry Performance


Mass Shift Advantage: +5 Da Separation vs. Unlabeled Parent for LC-MS Quantification

Phenyl-d5-acetaldehyde provides a +5.03 Da mass shift relative to unlabeled phenylacetaldehyde (C8H8O, 120.15 Da vs. 125.18 Da) [1]. This exceeds the minimum recommended mass difference of 3 Da for small molecules (<1000 Da) to prevent spectral overlap and ensure accurate quantification in isotope dilution mass spectrometry (IDMS) [2]. In contrast, a deuterium label with only 2 or 3 deuteriums (e.g., a hypothetical d2 or d3 analog) would risk interference from natural abundance 13C isotopes of the analyte .

LC-MS Isotope Dilution Quantitative Analysis Internal Standard

Isotopic Purity Specification: 98 atom % D Ensures Minimal Unlabeled Interference

Commercial Phenyl-d5-acetaldehyde is supplied with a specified isotopic purity of 98 atom % D (i.e., 98% of the hydrogen atoms on the phenyl ring are deuterium) . This high enrichment minimizes the presence of unlabeled or partially labeled species that could contribute to the analyte signal, thereby reducing the limit of detection (LOD) and improving assay accuracy . Lower enrichment levels (e.g., 95 atom % D) would introduce a larger unlabeled fraction, effectively raising the background and compromising the linearity of the calibration curve at low concentrations .

Isotopic Purity LC-MS Internal Standard Quality Control

Label Stability: Aromatic Ring Deuteration Prevents H/D Exchange vs. Side-Chain Labeling

The deuterium labels in Phenyl-d5-acetaldehyde are positioned on the aromatic ring, a non-exchangeable site under typical analytical conditions . This contrasts with deuterium labels placed on aliphatic side chains adjacent to carbonyls or on heteroatoms, which are susceptible to hydrogen-deuterium (H/D) exchange during sample preparation or chromatography, leading to loss of the mass label and inaccurate quantification . The 13C2-labeled analog, while non-exchangeable, places its label on the acetaldehyde moiety, which may be lost if the molecule fragments during MS/MS analysis .

Deuterium Exchange LC-MS Internal Standard Stability

High-Value Application Scenarios for Phenyl-d5-acetaldehyde Based on Differential Evidence


Isotope Dilution LC-MS/MS Quantification of Phenylacetaldehyde in Biological Fluids

In pharmacokinetic studies or biomarker analysis where accurate quantification of endogenous phenylacetaldehyde in plasma or urine is required, Phenyl-d5-acetaldehyde is the preferred internal standard. Its +5 Da mass shift ensures baseline resolution from the analyte [1], and its high isotopic purity (98 atom % D) minimizes background interference . This combination enables reliable quantification at low ng/mL levels, a necessity for studies of phenylalanine metabolism or oxidative stress where phenylacetaldehyde serves as a key intermediate [2].

Metabolic Flux Analysis Using Stable Isotope-Resolved Metabolomics

For tracing the metabolic fate of phenylalanine through the phenylacetaldehyde node, Phenyl-d5-acetaldehyde can be used as a tracer in cell culture or animal studies. The deuterium label on the aromatic ring remains stable under physiological conditions and is not exchanged or lost during enzymatic conversions that modify the side chain [1]. Mass spectrometry can then track the labeled fragment through downstream metabolites, providing quantitative flux data unattainable with unlabeled tracers .

Method Development and Validation for Aldehyde Analysis in Complex Matrices

When developing a new LC-MS method for aldehyde profiling in food, environmental, or exhaled breath samples, Phenyl-d5-acetaldehyde offers a chemically identical but mass-distinct internal standard to correct for matrix effects and sample preparation losses. Its stable aromatic deuteration ensures consistent performance across diverse sample types, unlike side-chain labeled or non-deuterated analogs which may exhibit variable extraction or ionization behavior [1]. This facilitates robust method validation according to regulatory guidelines (e.g., FDA, EMA) .

Enzyme Assays Involving Phenylacetaldehyde Dehydrogenase

In vitro enzyme assays measuring the conversion of phenylacetaldehyde to phenylacetic acid by aldehyde dehydrogenase can be accurately quantified using Phenyl-d5-acetaldehyde as a substrate or internal standard. The deuterium label does not alter the enzyme's kinetic parameters (kinetic isotope effects for ring deuteration are negligible for this reaction), but it allows precise MS-based quantification of substrate depletion or product formation, even in crude cellular lysates [1].

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